molecular formula C20H16Cl2N2O4S B13824232 2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid

2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid

Cat. No.: B13824232
M. Wt: 451.3 g/mol
InChI Key: DMUZYZXSXAEAKM-CXUHLZMHSA-N
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Description

{2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, ethylphenyl, and thiazolidinone moieties

Preparation Methods

The synthesis of {2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid involves multiple steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the ethylphenyl group and the dichlorophenyl group. The final step involves the formation of the acetic acid moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

{2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C20H16Cl2N2O4S

Molecular Weight

451.3 g/mol

IUPAC Name

2-[2,6-dichloro-4-[(E)-[2-(4-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H16Cl2N2O4S/c1-2-11-3-5-13(6-4-11)23-20-24-19(27)16(29-20)9-12-7-14(21)18(15(22)8-12)28-10-17(25)26/h3-9H,2,10H2,1H3,(H,25,26)(H,23,24,27)/b16-9+

InChI Key

DMUZYZXSXAEAKM-CXUHLZMHSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/S2

Canonical SMILES

CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)S2

Origin of Product

United States

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